molecular formula C19H18BrClFNO3 B6124348 1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone

1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone

Cat. No.: B6124348
M. Wt: 442.7 g/mol
InChI Key: NWOYVUWTTVJPLW-UHFFFAOYSA-N
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Description

1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone typically involves multiple steps. One common approach includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromo and Fluoro Substituents: The bromo and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Ethanone Group: The ethanone group can be attached through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-propanone
  • 1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-butanone

Uniqueness: 1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClFNO3/c1-25-16-7-11-5-6-23(18(24)10-21)19(13(11)9-17(16)26-2)14-8-12(20)3-4-15(14)22/h3-4,7-9,19H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOYVUWTTVJPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CCl)C3=C(C=CC(=C3)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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